2-{[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino}ethyl (2Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate
Description
2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is a complex organic compound characterized by the presence of methoxy groups and benzodioxole rings
Properties
Molecular Formula |
C24H23NO9 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]ethyl (Z)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C24H23NO9/c1-28-17-9-15(11-19-23(17)33-13-31-19)3-5-21(26)25-7-8-30-22(27)6-4-16-10-18(29-2)24-20(12-16)32-14-34-24/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,25,26)/b5-3+,6-4- |
InChI Key |
LLQHMZTVMORSAI-UZNMPDEFSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/C(=O)NCCOC(=O)/C=C\C3=CC4=C(C(=C3)OC)OCO4 |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC(=O)NCCOC(=O)C=CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves multi-step organic reactions. The starting materials often include 7-methoxy-2H-1,3-benzodioxole derivatives and appropriate amides or esters. Key steps in the synthesis may include:
Formation of the amide bond: This can be achieved through the reaction of an amine with an acid chloride or an ester in the presence of a base.
Esterification: The formation of the ester bond can be carried out using standard esterification techniques, such as the reaction of a carboxylic acid with an alcohol in the presence of a dehydrating agent like sulfuric acid.
Double bond formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated compounds.
Substitution: Introduction of new functional groups onto the benzodioxole rings.
Scientific Research Applications
2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and benzodioxole rings can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE
- 2-[(2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE
Uniqueness
The unique combination of methoxy groups and benzodioxole rings in 2-[(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDO]ETHYL (2Z)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
